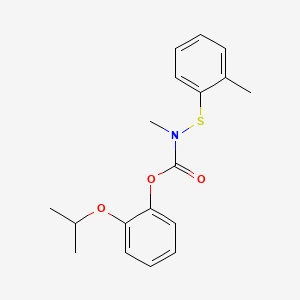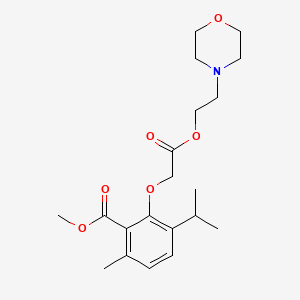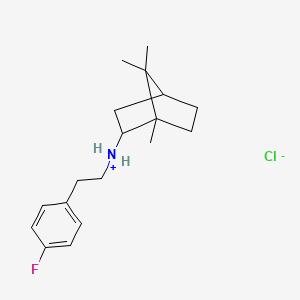
(+-)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride is a chemical compound that belongs to the class of fluorinated amines It is characterized by the presence of a fluorine atom in the para position of the phenethylamine moiety, which is attached to a bornanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride typically involves the reaction of p-fluorophenethylamine with a bornanamine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
Industrial production of (±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization and chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the para position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom in the para position enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The compound may modulate signaling pathways and influence cellular functions, making it a valuable tool in biomedical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Fluorophenethylamine: A simpler analog with similar structural features but lacking the bornanamine moiety.
p-Fluorophenylpropanolamine: Another fluorinated amine with different pharmacological properties.
3-Fluoro-4-hydroxyphenethylamine: A compound with additional hydroxyl groups, leading to different biological activities.
Uniqueness
(±)-endo-N-(p-Fluorophenethyl)-2-bornanamine hydrochloride is unique due to its specific structural combination of a fluorinated phenethylamine and a bornanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various research applications.
Propriétés
Numéro CAS |
24629-70-7 |
|---|---|
Formule moléculaire |
C18H27ClFN |
Poids moléculaire |
311.9 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)ethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H26FN.ClH/c1-17(2)14-8-10-18(17,3)16(12-14)20-11-9-13-4-6-15(19)7-5-13;/h4-7,14,16,20H,8-12H2,1-3H3;1H |
Clé InChI |
UUTRVGABURNZTI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)[NH2+]CCC3=CC=C(C=C3)F)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


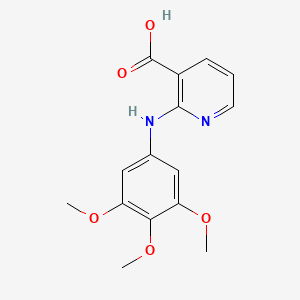
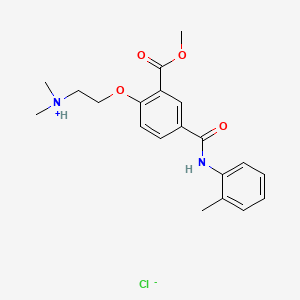
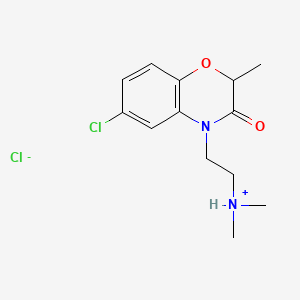
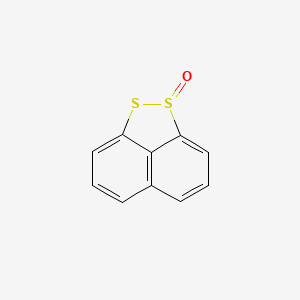
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
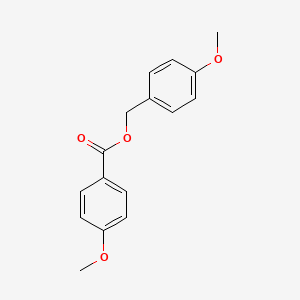
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
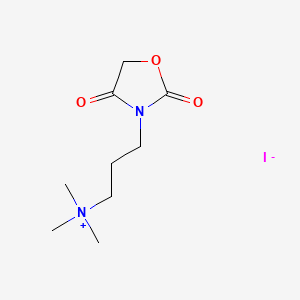
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
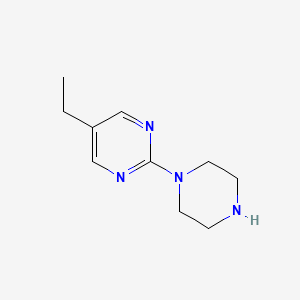
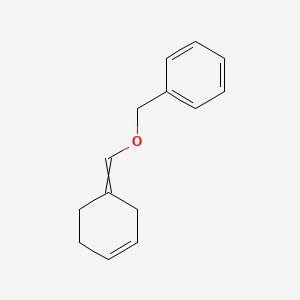
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
